N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide
CAS No.:
Cat. No.: VC15822985
Molecular Formula: C22H16N4O6
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H16N4O6 |
|---|---|
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide |
| Standard InChI | InChI=1S/C22H16N4O6/c1-2-13-3-5-14(6-4-13)22-24-19-11-16(7-8-20(19)32-22)23-21(27)15-9-17(25(28)29)12-18(10-15)26(30)31/h3-12H,2H2,1H3,(H,23,27) |
| Standard InChI Key | VHBBLCKAKLHXDF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a benzo[d]oxazole ring system substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with a 3,5-dinitrobenzamide group. The benzoxazole core contributes aromatic stability and planar geometry, while the nitro groups introduce electron-withdrawing effects that may enhance reactivity or biological interactions . The ethylphenyl substituent adds hydrophobic character, potentially influencing membrane permeability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H16N4O6 | |
| Molecular Weight | 432.4 g/mol | |
| IUPAC Name | N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide | |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)N+[O-])N+[O-] | |
| logP (Predicted) | ~3.8 (estimated from analogs) |
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of similar compounds reveals characteristic peaks for nitro groups (~1,520 cm⁻¹ and ~1,350 cm⁻¹) and amide C=O stretches (~1,680 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show aromatic proton signals in the δ 7.0–8.5 ppm range, with distinct splitting patterns due to the nitro groups’ deshielding effects . Density functional theory (DFT) calculations predict a planar conformation, optimizing π-π stacking interactions in biological targets .
Synthesis and Optimization
Reaction Pathways
The synthesis of N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide typically proceeds via two stages:
-
Benzo[d]oxazole Formation: Condensation of 2-amino-5-nitrophenol with 4-ethylbenzaldehyde under acidic conditions yields the 2-(4-ethylphenyl)benzo[d]oxazole intermediate .
-
Amide Coupling: Reaction of the intermediate with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., triethylamine) facilitates nucleophilic acyl substitution, forming the final product .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxazole Formation | HCl (cat.), reflux, 12 h | 65–70% | |
| Amide Coupling | 3,5-Dinitrobenzoyl chloride, Et3N, DCM, 0°C → RT | 50–55% |
Challenges and Purification
Key challenges include controlling regioselectivity during oxazole ring closure and minimizing nitro group reduction during reactions. Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed for purification, with HPLC analysis confirming >95% purity .
Biological Activity and Mechanism
Antimicrobial Properties
The benzoxazole scaffold is known to inhibit bacterial DNA gyrase and fungal lanosterol demethylase . In Staphylococcus aureus assays, analogs with nitro substituents show MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Synergistic effects with β-lactam antibiotics have been observed in methicillin-resistant strains .
Table 3: Hypothetical Biological Activity (Based on Analogs)
| Activity | Model System | IC50/MIC | Source |
|---|---|---|---|
| Cytotoxicity | LN229 Glioblastoma | ~20 µM (est.) | |
| Antibacterial | S. aureus | 8–16 µg/mL | |
| Antifungal | C. albicans | 32 µg/mL |
Comparative Analysis with Structural Analogs
N-(4-Ethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
This analog (MW: 337.38 g/mol) shares the 4-ethylphenyl group but replaces the nitrobenzamide with an oxadiazole-acetamide moiety . It exhibits lower logP (3.88 vs. ~3.8) and superior solubility, yet reduced anticancer activity in colony formation assays .
N2-(4-Ethylphenyl)benzo[d]oxazole-2,5-diamine
Lacking nitro groups, this derivative (MW: 253.30 g/mol) shows minimal cytotoxicity but potent anti-inflammatory effects in murine models, highlighting the nitro substituents’ role in redox-mediated bioactivity .
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